N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 3, a methoxy group at position 4, and a sulfonamide moiety linked to an azetidine (a four-membered saturated heterocyclic amine) at position 3 of the azetidine ring.
Properties
Molecular Formula |
C10H13ClN2O3S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3 |
InChI Key |
BHLWUNKWHAURIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent variations, molecular properties, and biological activities.
Structural and Molecular Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | 3-chloro, 4-methoxy, azetidin-3-yl | ~261.72* | Compact azetidine ring; mono-sulfonamide; chloro and methoxy on benzene |
| E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) | 4-methoxy, pyridinyl, 4-hydroxyphenylamino | ~427.89† | Pyridine core; hydroxyphenylamino side chain; tubulin-binding pharmacophore |
| E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) | 3-chloro-indolyl, 1,4-benzenedisulfonamide | ~443.29† | Indole moiety; dual sulfonamide groups; S-phase cell cycle inhibition |
| ER-67880 (N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide) | 3-chloro-indolyl, 4-methoxy | ~377.84† | Hybrid structure with indole and methoxy groups; dual mechanistic profile |
| N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide | Benzofuran, 4-chlorobenzoyl, 4-methoxy | 497.94 | Bulky benzofuran and chlorobenzoyl groups; high molecular weight |
*Calculated based on formula C₁₀H₁₂ClNO₃S. †Estimated from structural formulas in and .
Key Observations :
- The target compound’s azetidine group provides a smaller, more rigid heterocycle compared to the pyridine (E7010) or indole (E7070, ER-67880) moieties in other sulfonamides. This may reduce steric hindrance and enhance binding to compact active sites.
- pyridinyl/indolyl groups.
- The compound’s bulky benzofuran and chlorobenzoyl groups result in a significantly higher molecular weight (~497.94 g/mol), which may limit bioavailability compared to the lighter sulfonamides .
Key Findings :
- E7010 and E7070 demonstrate that substituents critically define mechanisms: E7010’s hydroxyphenylamino group is essential for tubulin binding, while E7070’s indole and disulfonamide groups drive cell cycle effects .
- ER-67880’s dual activity highlights how hybrid structures can bridge mechanistic classes, though its indole group limits direct comparison with the azetidine-containing target compound.
- The azetidine group in the target compound lacks the hydrogen-bonding capability of E7010’s hydroxyphenylamino group, suggesting divergent targets. Its chloro substituent aligns with E7070’s indole-chloro motif, but the absence of a second sulfonamide likely precludes similar cell cycle effects.
Implications from Gene Expression Profiling
highlights that gene expression profiles sensitively reflect structural variations. For example:
- E7010 upregulates genes associated with microtubule dynamics (e.g., TUBB3), consistent with its antimitotic role.
- E7070 downregulates S-phase promoters (e.g., CCNE1), aligning with G1/G2 arrest .
Biological Activity
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, antibacterial and antitumor properties, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, a sulfonamide group, and substituents that enhance its reactivity and biological properties. Its molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 290.74 g/mol. The presence of a 3-chloro and a 4-methoxy group on the benzene ring is significant for its pharmacological activity.
This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. The mechanism may involve binding to the active site of enzymes, thereby inhibiting their activity or modulating receptor signaling pathways. This selective targeting is crucial for its potential therapeutic applications.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro studies indicate that the compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 44 nM |
| Escherichia coli | 7.1 μM |
| Bacillus subtilis | 180 nM |
These findings highlight its potential as a lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antitumor Activity
Research has also shown that this compound exhibits promising antitumor activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including MGC-803 gastric cancer cells. The compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study: MGC-803 Cell Line
In a study focusing on MGC-803 cells:
- Treatment Concentrations : Various concentrations (0.25 μM to 5 μM) were tested.
- Results : Increased expression of cleaved caspase-3 and PARP was observed, indicating activation of apoptotic pathways .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(azetidin-2-yl)-4-methylbenzene-1-sulfonamide | Azetidine ring, methyl group | Antimicrobial | Methyl substitution enhances lipophilicity |
| 3-chloro-N-(4-methylphenyl)sulfonamide | Chlorine and methyl substitutions | Antitumor | Lacks azetidine ring |
| N-(pyrrolidin-2-yl)-4-fluorobenzenesulfonamide | Pyrrolidine instead of azetidine | Antiviral | Fluorine substitution alters electronic properties |
This table illustrates how the azetidine structure combined with specific halogen and methoxy groups contributes to the distinct biological activities observed in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
